Cas no 897-78-9 (2,6-Dibenzylidenecyclohexanone)

2,6-Dibenzylidenecyclohexanone structure
897-78-9 structure
상품 이름:2,6-Dibenzylidenecyclohexanone
CAS 번호:897-78-9
MF:C20H18O
메가와트:274.356325626373
CID:83184
PubChem ID:87567743

2,6-Dibenzylidenecyclohexanone 화학적 및 물리적 성질

이름 및 식별자

    • 2,6-dibenzylidenecyclohexan-1-one
    • 1,3-Dibenzylidene-2-cyclohexanone
    • 2,6-Dibenzylidenecyclohexanone
    • 1,3-DIBENZAL-2-CYCLOHEXANONE
    • 1,3-Dibenzylidenecyclohexane-2-one
    • 2,6-bisphenylallylidenecyclohexanone
    • 2,6-Dibenzylidenecyclohjexanone
    • 2,6-diphenylmethylidene cyclohexanone
    • Cyclohexanone,2,6-dibenzylidene
    • RARECHEM AQ C6 0005
    • Cyclohexanone, 2,6-dibenzylidene-
    • 2,6-Bis(benzylidene)cyclohexanone
    • (2E,6E)-2,6-Dibenzylidenecyclohexanone
    • Cyclohexanone, 2,6-bis(phenylmethylene)-
    • Cyclohexanone,6-dibenzylidene-
    • 2,6-Bisbenzylidenecyclohexanone
    • Cyclohexanone,6-bis(phenylmethylene)-
    • MLS002701880
    • NSC2384
    • 2,6-dibenzylidene-cyclohexanone
    • HMS559I22
    • 2,6-Bis(phenylmethylene)cyclohexanone (ACI)
    • Cyclohexanone, 2,6-dibenzylidene- (6CI, 7CI, 8CI)
    • 2,6-Bis(dibenzylidene)cyclohexanone
    • 2,6-Dibenzalcyclohexanone
    • NSC 2384
    • NSC 40618
    • CCG-52176
    • Cyclohexanone, 2,6-dibenzylidene-(8CI)
    • (2E,6E)-2,6-dibenzylidene-cyclohexan-1-one
    • Cyclohexanone, 2,6-bis(phenylmethylene)-(9CI)
    • CS-0161507
    • 42052-61-9
    • (2E,6E)-2,6-Dibenzylidenecyclohexanone #
    • 2,6-Bis-[1-phenyl-meth-(E)-ylidene]-cyclohexanone
    • D1194
    • 897-78-9
    • SR-01000641425-1
    • 2,6-Bis-(benzylidene)-cyclohexanone
    • 2,6-di((E)-benzylidene)cyclohexan-1-one
    • CHEMBL274993
    • NSC-2384
    • BDBM50240380
    • 1R-0613
    • AKOS001018314
    • SCHEMBL12948726
    • (2E,6E)-2,6-dibenzylidenecyclohexan-1-one
    • MFCD00019516
    • NSC40618
    • 2,6-bis[(E)-phenylmethylidene]cyclohexanone
    • (2E,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one
    • NSC-40618
    • MDL: MFCD00019516
    • 인치: 1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2
    • InChIKey: CTKKGXDAWIAYSA-UHFFFAOYSA-N
    • 미소: O=C1C(=CC2C=CC=CC=2)CCCC1=CC1C=CC=CC=1
    • BRN: 656613

계산된 속성

  • 정밀분자량: 274.13600
  • 동위원소 질량: 274.136
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 379
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 2
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5.1
  • 토폴로지 분자 극성 표면적: 17.1
  • 표면전하: 0

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.0338 (rough estimate)
  • 융해점: 116.0 to 119.0 deg-C
  • 비등점: 377.34°C (rough estimate)
  • 플래시 포인트: 207.5±23.7 °C
  • 굴절률: 1.6700 (estimate)
  • PSA: 17.07000
  • LogP: 4.90660
  • 증기압: 0.0±1.2 mmHg at 25°C
  • 용해성: 미확정

2,6-Dibenzylidenecyclohexanone 보안 정보

  • 기호: GHS09
  • 신호어:warning
  • 피해 선언: H411
  • 경고성 성명: P273-P391-P501
  • 위험물 운송번호:3077
  • 보안 지침: S24/25
  • 위험 등급:9
  • 패키지 그룹:III
  • 저장 조건:저장 온도는 4 ℃ 이며, 4 ℃ 에 저장하는 것이 가장 좋다

2,6-Dibenzylidenecyclohexanone 세관 데이터

  • 세관 번호:2914399090
  • 세관 데이터:

    ?? ?? ??:

    2914399090

    개요:

    2914399090. 기타 산소기단을 함유한 기타 아세톤은 함유하지 않는다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용, 아세톤 신고 포장

    요약:

    2914399090. 기타 산소관능단을 가지고 있지 않은 아세톤.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

2,6-Dibenzylidenecyclohexanone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A669056-5g
-2,6-Dibenzylidenecyclohexanone
897-78-9 98%
5g
$42.0 2023-09-02
Ambeed
A669056-25g
-2,6-Dibenzylidenecyclohexanone
897-78-9 98%
25g
$147.0 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1194-1G
1,3-Dibenzylidene-2-cyclohexanone
897-78-9 >98.0%(HPLC)
1g
¥615.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31295-5g
2,6-DIBENZYLIDENECYCLOHEXANONE
897-78-9 98%
5g
¥381.0 2024-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154417-50g
2,6-Dibenzylidenecyclohexanone
897-78-9 >98.0%
50g
¥2059.90 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23926-10g
2,6-Dibenzylidenecyclohexanone, 98%
897-78-9 98%
10g
¥412.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23926-50g
2,6-Dibenzylidenecyclohexanone, 98%
897-78-9 98%
50g
¥1532.00 2023-03-01
Chemenu
CM203014-5g
2,6-di((E)-benzylidene)cyclohexan-1-one
897-78-9 97%
5g
$61 2024-07-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-EM407-5g
2,6-Dibenzylidenecyclohexanone
897-78-9 >98.0%
5g
400.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-EM407-1g
2,6-Dibenzylidenecyclohexanone
897-78-9 >98.0%
1g
117.0CNY 2021-08-06

2,6-Dibenzylidenecyclohexanone 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: 2,6,7-Trioxa-1-silabicyclo[2.2.1]heptane-1-propanesulfonic acid ;  180 min, 80 °C
참조
Cross-aldol condensation of cycloalkanones and aromatic aldehydes in the presence of nanoporous silica-based sulfonic acid (SiO2-Pr-SO3H) under solvent free conditions
Ziarani, Ghodsi Mohammadi; Badiei, Alireza; Abbasi, Alireza; Farahani, Zahra, Chinese Journal of Chemistry, 2009, 27(8), 1537-1542

합성회로 2

반응 조건
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ,  Perfluorohexane ;  5 h, 23 °C
참조
Phase-vanishing method applied to condensation reactions using TiCl4
Adachi, Yusuke; Kuniyoshi, Kenji; Matsubara, Hiroshi, Journal of Fluorine Chemistry, 2017, 197, 100-105

합성회로 3

반응 조건
1.1 Catalysts: Ruthenium trichloride ;  6 h, 120 °C
참조
Ruthenium(III) chloride
McKinney, Jeffrey A.; Che, Chi-Ming; Wong, Man-Kin; Gore, Ernest S.; Campbell, Alison N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-11

합성회로 4

반응 조건
1.1 Catalysts: Zirconium dioxide (sulfated zirconia) ,  Sulfuric acid ;  18 min, 90 - 120 °C
참조
Microwave-assisted solvent-free synthesis of α,α'-bis(substituted benzylidene)cycloalkanones catalyzed by SO2-4/ZrO2 and B2O3/ZrO2
Jadhav, Sumit V.; Suresh, Eringathodi; Bajaj, Hari C., Green Chemistry Letters and Reviews, 2011, 4(3), 249-256

합성회로 5

반응 조건
1.1 Catalysts: Molybdenum pentachloride ;  3 min, heated
참조
Green, rapid, and highly efficient syntheses of α,α-bis[(aryl or allyl)idene]cycloalkanones and 2-[(aryl or allyl)idene]-1-indanones as potentially biologic compounds via solvent-free microwave-assisted Claisen-Schmidt condensation catalyzed by MoCl5
Bakhshi, Reza; Zeynizadeh, Behzad ; Mousavi, Hossein, Journal of the Chinese Chemical Society (Weinheim, 2020, 67(4), 623-637

합성회로 6

반응 조건
1.1 Catalysts: 12-Tungstophosphoric acid ,  Silica ;  70 min, rt
참조
Nano silica with high surface area from rice husk as a support for 12-tungstophosphoric acid: an efficient nano catalyst in some organic reactions
Rafiee, Ezzat; Shahebrahimi, Shabnam, Cuihua Xuebao, 2012, 33(8), 1326-1333

합성회로 7

반응 조건
1.1 Catalysts: Zirconium chloride (ZrCl4) Solvents: Ethanol ;  5 h, reflux; reflux → rt
참조
ZrCl4 as an efficient catalyst for crossed-aldol condensation of cyclic ketones with aromatic aldehydes in refluxing ethanol
Khodaei, Mohammad Mehdi; Bahrami, Kiumars; Khedri, Mohammad, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 807-810

합성회로 8

반응 조건
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ;  1 h, rt
참조
Facile aldol reaction between unmodified aldehydes and ketones in bronsted acid ionic liquids
Liu, Bao-you; Zhao, Di-shun; Xu, Dan-qian; Xu, Zhen-yuan, Chemical Research in Chinese Universities, 2007, 23(5), 549-553

합성회로 9

반응 조건
1.1 Catalysts: Sodium hydroxide ;  5 min, rt
참조
A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones
Rahman, A. F. M. Motiur; Ali, Roushown; Jahng, Yurngdong; Kadi, Adnan A., Molecules, 2012, 17, 571-583

합성회로 10

반응 조건
1.1 Catalysts: Alumina ;  30 s, rt; 180 s; 30 s; 30 s
참조
Solvent-Free Crossed Aldol Condensation of Cyclic Ketones with Aromatic Aldehydes Assisted by Microwave Irradiation
Esmaeili, Abbas A.; Tabas, Mehri Salimi; Nasseri, Mohammad A.; Kazemi, Foad, Monatshefte fuer Chemie, 2005, 136(4), 571-576

합성회로 11

반응 조건
1.1 Catalysts: Thionyl chloride Solvents: Ethanol ;  2 h, < 0 °C
참조
Synthesis of α,α'-bis(substituted benzylidene)ketones catalyzed by a SOCl2/EtOH reagent
Hu, Zhi Guo; Liu, Jun; Zeng, Ping Li; Dong, Zhi Bing, Journal of Chemical Research, 2004, (1), 55-56

합성회로 12

반응 조건
1.1 Catalysts: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Water ;  7 h, 60 °C
참조
Cross-aldol and Knoevenagel condensation reactions in aqueous micellar media
Shrikhande, Janhavi J.; Gawande, Manoj B.; Jayaram, Radha V., Catalysis Communications, 2008, 9(6), 1010-1016

합성회로 13

반응 조건
1.1 Catalysts: Titania ;  2 min, heated
참조
Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst
Krishnakumar, B.; Swaminathan, M., Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

합성회로 14

반응 조건
1.1 Catalysts: 2922511-39-3 (bonded on HY zeolite) ;  120 min, rt
참조
Functionalize of Zn (II) complexes of thiosemicarbazones Schiff bases and tryptophan as an auxiliary ligand on HY zeolite, synthesis, characterization and catalytic activity for organic transition
Tavakoli, Fatemeh; Zendehdel, Mojgan, Materials Chemistry and Physics, 2023, 301,

합성회로 15

반응 조건
1.1 Catalysts: (T-4)-Trichloro(1,1,1-trifluoromethanesulfonato-κO)titanium
참조
Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalyzed with TiCl3(SO3CF3)
Iranpoor, N.; Zeynizadeh, B.; Aghapour, A., Journal of Chemical Research, 1999, (9), 554-555

합성회로 16

반응 조건
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ;  20 s, 40 °C
참조
Fast, facile and convenient synthesis of α,α-bis(substituted-arylidene) cycloalkanones, an improved protocol
Mahdavinia, Gholam Hossein; Mirzazadeh, Maryam, Journal of Chemistry, 2012, 9(1), 49-54

합성회로 17

반응 조건
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
참조
Catalytic condensation of aromatic aldehydes with ketones on Mg/Al hydrotalcite
Al-Esaimi, Matar M., Journal of Ultra Chemistry, 2006, 2(2), 133-140

합성회로 18

반응 조건
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ;  10 min, 25 - 30 °C
1.2 35 min, 25 - 30 °C
참조
Dual-activation protocol for tandem cross-aldol condensation: An easy and highly efficient synthesis of α,α'-bis(aryl/alkylmethylidene)ketones
Bhagat, Srikant; Sharma, Ratnesh; Chakraborti, Asit K., Journal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 235-240

합성회로 19

반응 조건
1.1 Catalysts: Ammonium chloride ;  3 min
참조
Ammonium chloride catalyzed microwave-assisted Claisen-Schmidt reaction between ketones and aldehydes under solvent-free conditions
Pal, Rammohan, IOSR Journal of Applied Chemistry, 2013, 3(4), 74-80

2,6-Dibenzylidenecyclohexanone Raw materials

2,6-Dibenzylidenecyclohexanone Preparation Products

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